4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
Overview
Description
4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene is an organic compound that features a benzene ring substituted with an ethoxy group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene typically involves the acetalization of benzaldehyde derivatives with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:
Catalysts: Bronsted or Lewis acids such as p-toluenesulfonic acid or zinc chloride.
Solvents: Toluene or other non-polar solvents.
Temperature: Reflux conditions to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of molecular sieves or azeotropic distillation can be employed to remove water from the reaction mixture, enhancing the efficiency of the acetalization process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the 1,3-dioxolane ring can influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the benzene ring, used as a solvent and in polymer production.
4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene: A similar compound with additional methoxy groups on the benzene ring, which can alter its chemical properties and reactivity.
Uniqueness
4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene is unique due to the presence of both the ethoxy group and the 1,3-dioxolane ring, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-13-11-5-3-10(4-6-11)9-12-14-7-8-15-12/h3-6,12H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYXULLXFYSIJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645879 | |
Record name | 2-[(4-Ethoxyphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-48-3 | |
Record name | 2-[(4-Ethoxyphenyl)methyl]-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Ethoxyphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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